![molecular formula C12H13NO2 B13088717 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid](/img/structure/B13088717.png)
4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid is an organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound features a benzene ring substituted with a but-3-yn-1-ylamino group and a carboxylic acid group, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid typically involves multiple steps. One common method starts with the preparation of 3-(4-bromophenyl)-1-propanol, which undergoes a series of reactions including nucleophilic substitution, oxidation, and coupling reactions . The overall yield of this process is around 12.5% .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, forming new bonds with other molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in photoaffinity labeling to study protein interactions.
Medicine: Potential use in drug discovery and development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid involves its ability to interact with specific molecular targets. The compound contains a photoreactive benzophenone and a clickable terminal alkyne, which allows it to form covalent bonds with target molecules upon exposure to UV light . This property is particularly useful in photoaffinity labeling, where the compound can be used to identify and study protein-ligand interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[(But-3-yn-1-yl)benzoyl]-L-phenylalanine: Similar in structure but contains a phenylalanine moiety.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another compound with a but-3-yn-1-yl group but different core structure.
Uniqueness
4-[(But-3-yn-1-yl)amino]-2-methylbenzoic acid is unique due to its combination of a photoreactive benzophenone and a clickable terminal alkyne, which allows for versatile applications in chemical synthesis and biological studies .
Propriétés
Formule moléculaire |
C12H13NO2 |
|---|---|
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
4-(but-3-ynylamino)-2-methylbenzoic acid |
InChI |
InChI=1S/C12H13NO2/c1-3-4-7-13-10-5-6-11(12(14)15)9(2)8-10/h1,5-6,8,13H,4,7H2,2H3,(H,14,15) |
Clé InChI |
MQRYOIOTZFNNJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)NCCC#C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(3,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088643.png)
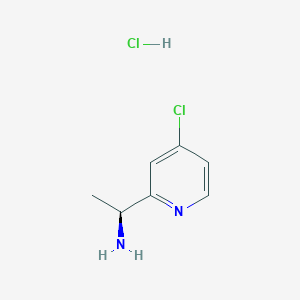
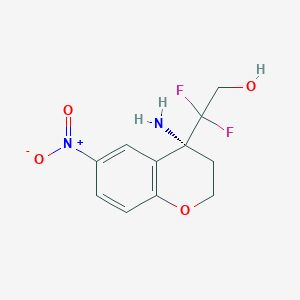
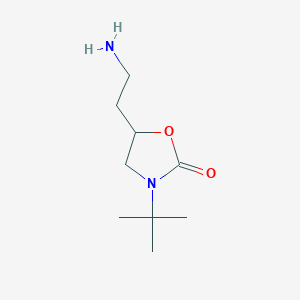
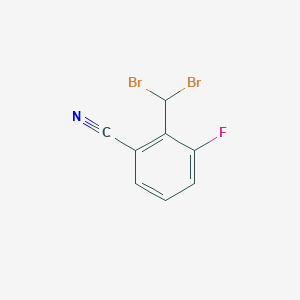
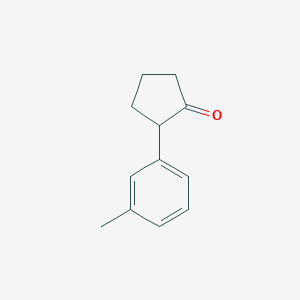
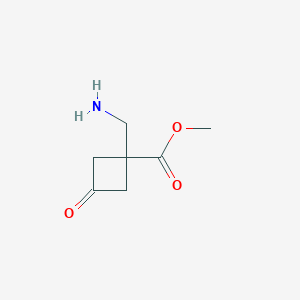

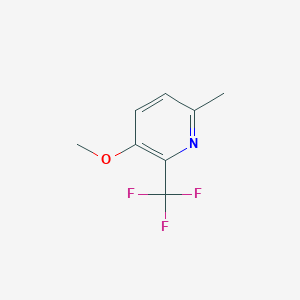
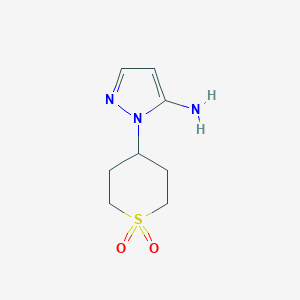


![ethyl (Z)-2-[(E)-carbamoyliminomethyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate](/img/structure/B13088706.png)
